MK-2461

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

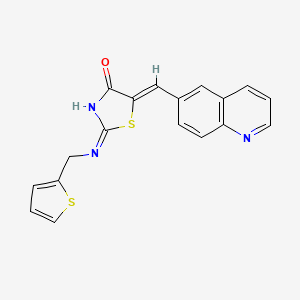

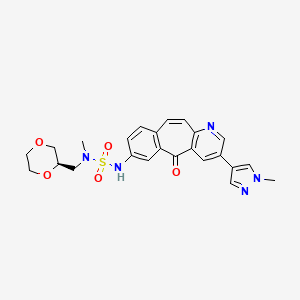

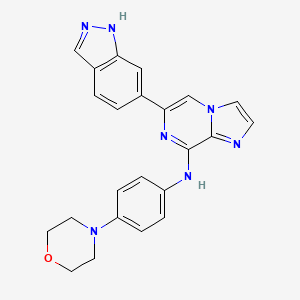

MK-2461 是一种新型的 ATP 竞争性多靶点激酶抑制剂,它优先抑制活化的 c-Met 受体。 受体酪氨酸激酶 c-Met 是癌症治疗性阻断的理想靶点 。 This compound 对成纤维细胞生长因子受体、血小板衍生生长因子受体和其他受体酪氨酸激酶表现出显著的抑制活性 .

科学研究应用

作用机制

MK-2461 通过抑制 c-Met 受体的激酶活性发挥其作用。 它优先结合 c-Met 的活化形式,阻止其自身磷酸化以及随后下游信号通路的激活 。 这种抑制导致细胞增殖、迁移和存活的抑制,这些过程在癌症发展和进展中至关重要 .

生化分析

Biochemical Properties

MK-2461 has shown to inhibit the phosphorylation of a peptide substrate recognized by wild-type or oncogenic c-Met kinases . It interacts with these kinases, suppressing their activity and thereby influencing the biochemical reactions they are involved in . The compound this compound is also known to bind preferentially to activated c-Met, indicating a specific interaction with this activated form .

Cellular Effects

In tumor cells, this compound effectively suppresses constitutive or ligand-induced phosphorylation of the juxtamembrane domain and COOH-terminal docking site of c-Met . This leads to downstream effects on the phosphoinositide 3-kinase–AKT and Ras–extracellular signal-regulated kinase pathways . This compound also inhibits hepatocyte growth factor/c-Met–dependent mitogenesis, migration, cell scatter, and tubulogenesis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the in vitro phosphorylation of a peptide substrate recognized by wild-type or oncogenic c-Met kinases . It is less potent as an inhibitor of c-Met autophosphorylation at the kinase activation loop . This suggests that this compound may preferentially inhibit certain functions of c-Met, while allowing others to proceed .

Temporal Effects in Laboratory Settings

It is known that this compound can effectively suppress c-Met signaling and tumor growth in a murine xenograft model of c-Met–dependent gastric cancer .

Dosage Effects in Animal Models

In animal models, a well-tolerated oral regimen of this compound administered at 100 mg/kg twice daily effectively suppressed c-Met signaling and tumor growth

准备方法

MK-2461 的合成涉及多个步骤,包括中间体的制备和最终的偶联反应。 反应条件通常涉及使用强碱,如氢化钠,以及二甲基甲酰胺等溶剂 。工业生产方法可能涉及优化这些步骤以提高产率和纯度。

化学反应分析

MK-2461 经历各种类型的化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 。这些反应形成的主要产物取决于所用条件和试剂。 例如,this compound 的氧化可以导致亚砜或砜的形成 .

相似化合物的比较

MK-2461 在选择性抑制 c-Met 的活化形式方面是独一无二的。 类似的化合物包括其他 c-Met 抑制剂,如克唑替尼和卡博替尼,它们也靶向 c-Met 受体,但可能具有不同的选择性特征和作用机制 。 This compound 优先结合 c-Met 的活化形式,使其与其他这些抑制剂区分开来 .

属性

IUPAC Name |

14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O5S/c1-28-13-18(12-26-28)17-9-22-23(25-11-17)6-4-16-3-5-19(10-21(16)24(22)30)27-35(31,32)29(2)14-20-15-33-7-8-34-20/h3-6,9-13,20,27H,7-8,14-15H2,1-2H3/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEBLDKNWBUGRZ-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)CC5COCCO5)N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)C[C@@H]5COCCO5)N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917879-39-1 |

Source

|

| Record name | MK-2461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917879391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-2461 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4200RD53XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)